molecular formula C8H11ClF5NS B2495726 2-[3-(Pentafluoro-lambda6-sulfanyl)phenyl]ethan-1-amine hydrochloride CAS No. 1864063-59-1

2-[3-(Pentafluoro-lambda6-sulfanyl)phenyl]ethan-1-amine hydrochloride

Cat. No. B2495726
CAS RN: 1864063-59-1
M. Wt: 283.69
InChI Key: URQNRVNMOGGJOU-UHFFFAOYSA-N
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Description

“2-[3-(Pentafluoro-lambda6-sulfanyl)phenyl]ethan-1-amine hydrochloride” is a chemical compound with the molecular formula C8H11ClF5NS . It has a molecular weight of 283.69 . This compound is typically available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10F5NS.ClH/c9-15(10,11,12,13)8-3-1-2-7(6-8)4-5-14;/h1-3,6H,4-5,14H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

This compound is a powder . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the available sources.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of new sulfur- and nitrogen-containing thiourea and acetophenone derivatives demonstrates the compound's utility in organic chemistry for developing materials with physiological properties. These compounds exhibit significant biological activities, including antioxidant effects and membrane stabilization, which are useful in drug creation (Farzaliyev et al., 2020).
  • In another study, alkoxy-λ6-sulfanenitriles were found to be versatile alkylating reagents toward various nucleophiles, demonstrating the compound's reactivity and potential for creating a wide range of chemically significant products (Hao et al., 2004).
  • A kinetic investigation on the hydrolysis of aryl(fluoro)(phenyl)-λ6-sulfanenitriles revealed insights into the reaction mechanisms, highlighting the compound's stability and reactivity under various conditions, which is crucial for its application in chemical syntheses (Dong et al., 2001).

Applications in Polymer and Material Science

  • The modification of poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels through condensation reaction with various aliphatic and aromatic amines, including the target compound, demonstrated enhanced thermal stability and promising antibacterial and antifungal activities. These materials have potential applications in medical fields (Aly & El-Mohdy, 2015).

Implications for Drug Development

  • The investigation into the biological activity of heteroatomic compounds based on phenylthiourea and acetophenone derivatives, which are related to the chemical structure of interest, suggests potential applications in drug development due to their significant biological activities (Farzaliyev et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The signal word associated with this compound is "Warning" .

properties

IUPAC Name

2-[3-(pentafluoro-λ6-sulfanyl)phenyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F5NS.ClH/c9-15(10,11,12,13)8-3-1-2-7(6-8)4-5-14;/h1-3,6H,4-5,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQNRVNMOGGJOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClF5NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Pentafluoro-lambda6-sulfanyl)phenyl]ethan-1-amine hydrochloride

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